N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide
Description
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 110139-15-6) is a tetralone-derived acetamide compound. Its structure comprises a partially hydrogenated naphthalene ring system (tetrahydronaphthalene) with a ketone group at position 8 and an acetamide substituent at position 1 (Figure 1). This compound is commercially available with ≥95% purity and is utilized in pharmaceutical and chemical research . Its molecular formula is C₁₂H₁₃NO₂ (MW: 203.24 g/mol), and it is typically stored at room temperature .
Properties
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHOMIOZFJDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477904 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110139-15-6 | |
| Record name | N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 8-Oxo-5,6,7,8-tetrahydronaphthalen-1-amine
The most direct route involves acetylation of the primary amine group in 8-oxo-5,6,7,8-tetrahydronaphthalen-1-amine. This method employs acetic anhydride or acetyl chloride as acylating agents under basic conditions. For example, a protocol adapted from antitubercular compound synthesis involves dissolving the amine precursor in anhydrous dichloromethane, followed by dropwise addition of acetyl chloride in the presence of triethylamine as a base. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding the acetamide derivative after 2–4 hours with purities exceeding 90%.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C (initial), RT (completion) |
| Solvent | Dichloromethane |
| Molar Ratio (Amine:AcCl) | 1:1.2 |
| Reaction Time | 2–4 hours |
Nucleophilic Substitution with Bromoacetamide Derivatives
An alternative approach involves nucleophilic substitution using bromoacetamide reagents. This method, adapted from purine-thioacetamide syntheses, reacts 8-oxo-5,6,7,8-tetrahydronaphthalen-1-thiol with bromoacetamide in a basic ethanol/water mixture. The reaction proceeds via a thioether linkage formation, followed by acetylation:
Yields for this route range from 65–75%, with purification achieved through recrystallization from methanol.
Cyclization of Keto-Acid Precursors
A less common but mechanistically insightful method involves cyclization of γ-keto-acid derivatives. For instance, 5-(2-carboxyethyl)-2-oxocyclohexanecarboxylic acid undergoes intramolecular dehydration in the presence of polyphosphoric acid (PPA) at 120°C, forming the tetrahydronaphthalenone core. Subsequent acetylation with acetic anhydride completes the synthesis:
This method achieves moderate yields (50–60%) but provides valuable intermediates for structural analogs.
Industrial Production Methods
Continuous Flow Acetylation
Scale-up adaptations utilize continuous flow reactors to enhance efficiency. A representative setup involves:
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Precursor Mixing : 8-Oxo-tetrahydronaphthalen-1-amine and acetyl chloride are fed into a T-shaped mixer at 5 mL/min.
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Reaction Zone : The mixture passes through a temperature-controlled (20°C) tubular reactor (residence time: 15 min).
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Neutralization : Effluent is quenched with aqueous NaHCO₃ in an in-line static mixer.
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Product Isolation : Continuous centrifugation and vacuum drying yield technical-grade product (85–90% purity).
Advantages :
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40% reduction in reaction time compared to batch processes.
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Consistent quality control via real-time pH monitoring.
Reaction Optimization and Parameters
Solvent Effects on Acetylation Efficiency
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 92 |
| THF | 7.58 | 88 |
| Ethyl Acetate | 6.02 | 82 |
| Toluene | 2.38 | 68 |
Polar aprotic solvents stabilize the transition state in acylation reactions, explaining the superior performance of dichloromethane.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) as a nucleophilic catalyst accelerates acetylation by 2.3-fold. Kinetic studies show a rate constant () increase from to .
Analytical Characterization
Spectroscopic Validation
Post-synthesis characterization employs:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 203.24 g/mol |
| Melting Point | 294–295°C (dec.) |
| Solubility (25°C) | 4.92 mg/mL in DMSO |
| LogP | 1.84 |
Data from formulation studies indicate stable storage at -20°C for ≥6 months in anhydrous DMSO.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Acetylation | 85–92 | 95–98 | High | 1.0 |
| Nucleophilic Substitution | 65–75 | 90–93 | Moderate | 1.4 |
| Cyclization Route | 50–60 | 88–90 | Low | 2.1 |
Direct acetylation emerges as the optimal balance between efficiency and cost, while the cyclization method remains valuable for accessing novel derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydronaphthalen-1-ylacetamide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalen-1-ylacetamide.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)
- Structural Difference : The oxo group is at position 5, and the acetamide is at position 2.
- Properties: Molecular weight: 203.24 g/mol (identical to the target compound). Purity: 97–99% (Thermo Scientific, Zhejiang Jiuzhou Chem) .
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)
Substituted Derivatives
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 143655-58-7)
- Structural Modifications : Fluorine at position 3 and methyl at position 3.
- Properties: Molecular formula: C₁₃H₁₄FNO₂ (MW: 235.25 g/mol) . Stability: Requires storage at 2–8°C, suggesting increased sensitivity compared to the parent compound .
N-(4-Nitro-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Structurally Complex Analogs
Tamibarotene (N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide)
- Structural Features : Methyl groups at positions 5 and 8 create a sterically hindered tetralone core.
- Applications: Approved retinoid for acute promyelocytic leukemia (APL) treatment.
- Comparison: The bulky methyl groups enhance binding to retinoic acid receptors (RARs), demonstrating how substituent placement drives therapeutic activity .
Physicochemical Properties
Biological Activity
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- CAS Number : 110139-15-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 8-oxo-5,6,7,8-tetrahydronaphthalen-1-ylamine with acetic anhydride under controlled conditions to yield high purity and yield. The general steps include:
- Dissolving the amine in dichloromethane.
- Adding acetic anhydride dropwise while maintaining a low temperature.
- Stirring at room temperature for several hours.
- Purifying through recrystallization or chromatography.
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets that can lead to various pharmacological effects. The compound has been studied for its potential as an anti-cancer agent and for its neuroprotective properties.
Anticancer Activity
Research indicates that derivatives of naphthoquinones exhibit significant anticancer properties. For instance:
- Cell Lines Tested : HCT116 (colon cancer) and MDA-MB-231 (breast cancer).
- Concentration Range : 0.1 to 100 µg/mL for various naphthoquinone derivatives.
Findings suggest that these compounds induce oxidative stress in cancer cells by decreasing levels of reduced glutathione (GSH), which is crucial for cellular antioxidant defenses .
Case Studies
- Study on Glioma Cells : Treatment with naphthoquinone derivatives showed a significant reduction in ATP production and induction of apoptosis at concentrations as low as 3 µM in C6 glioma cells .
- Antibacterial Activity : Naphthoquinone derivatives were tested against various bacterial strains (e.g., E. coli and S. aureus), demonstrating minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 µg/mL due to oxidative stress mechanisms .
Data Table: Biological Activities
| Activity Type | Target Cells/Organisms | Concentration Range | Observed Effects |
|---|---|---|---|
| Anticancer | HCT116, MDA-MB-231 | 0.1 - 100 µg/mL | Induction of oxidative stress |
| Anticancer | C6 Glioma Cells | 3 - 25 µM | Inhibition of ATP production |
| Antibacterial | E. coli, S. aureus | 15.6 - 500 µg/mL | Induction of oxidative stress |
Q & A
Basic: What are the common synthetic routes for N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, and how is the compound characterized?
Answer: The synthesis typically involves amidation of 8-oxo-5,6,7,8-tetrahydronaphthalen-1-amine with acetyl chloride or acetic anhydride under reflux conditions. Solvents like dioxane or tetrahydrofuran (THF) are often used to enhance reactivity . Characterization includes:
- Melting Point (mp): Determined via differential scanning calorimetry (DSC).
- Elemental Analysis (EA): Validates purity by comparing calculated vs. observed C, H, N percentages .
- Spectroscopy: 1H/13C NMR for structural confirmation (e.g., acetamide proton at δ 2.1–2.3 ppm; naphthalenone carbonyl at δ 190–210 ppm in 13C) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., m/z 203.09 for C₁₂H₁₃NO₂) .
Basic: How can researchers experimentally determine the solubility and stability of this compound under physiological conditions?
Answer:
- Solubility: Use the shake-flask method at 25°C in buffers (pH 1.2–7.4) or DMSO, followed by HPLC-UV quantification. A related fluorinated analog showed sparing solubility (0.054 g/L in water) .
- Stability: Conduct accelerated stability studies by incubating the compound at 25–40°C under varying pH (1–9) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
Advanced: How can synthetic yields be optimized for this compound, given low yields reported in similar acetamide syntheses?
Answer: Low yields (e.g., 14–21% in analogous reactions ) may arise from steric hindrance or side reactions. Optimization strategies include:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amidation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reactivity.
- Temperature Control: Gradual addition of reagents at 0–5°C to minimize decomposition.
- Purification: Flash chromatography with ethyl acetate/hexane gradients enhances purity .
Advanced: What experimental approaches are suitable for elucidating the mechanism of action of this compound in biological systems?
Answer: While the mechanism remains uncharacterized, proposed strategies include:
- Enzyme Inhibition Assays: Screen against kinases, cyclooxygenases, or cytochrome P450 isoforms using fluorogenic substrates.
- Cellular Knock-Out Models: CRISPR-edited cell lines to identify target pathways.
- Molecular Docking: Predict binding affinity to proteins like HDACs or PARPs using AutoDock Vina .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
Answer: Key modifications to explore:
- Naphthalenone Core: Introduce substituents (e.g., fluoro, methyl) at positions 3 or 4 to modulate electron density and binding affinity .
- Acetamide Group: Replace with sulfonamide or urea moieties to enhance hydrogen-bonding interactions.
- Biological Testing: Evaluate cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and permeability (Caco-2 monolayers) .
Basic: What safety precautions are recommended when handling this compound in the lab?
Answer: Based on analogs with similar hazards :
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Keep in sealed containers at 2–8°C, away from ignition sources.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How should researchers address contradictions in reported physicochemical or biological data for this compound?
Answer: Discrepancies (e.g., solubility, bioactivity) may stem from:
- Purity Differences: Validate via HPLC (≥95% purity threshold).
- Assay Variability: Standardize protocols (e.g., ATP levels in viability assays).
- Meta-Analysis: Compare data across multiple studies, prioritizing peer-reviewed sources.
- Computational Validation: Use tools like ACD/Labs to predict properties (e.g., boiling point, logP) and cross-verify experimental values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
